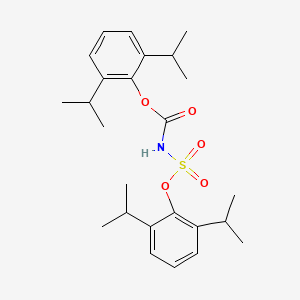

ACAT Inhibitor 1

Description

Properties

IUPAC Name |

[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5S/c1-15(2)19-11-9-12-20(16(3)4)23(19)30-25(27)26-32(28,29)31-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCQGCLTFBMETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)NS(=O)(=O)OC2=C(C=CC=C2C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162114 | |

| Record name | PD 138142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142642-31-7 | |

| Record name | PD 138142 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142642317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 138142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ACAT1 Inhibitors in Neurons

Executive Summary: Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), is a critical enzyme in cellular cholesterol homeostasis. Located primarily in the endoplasmic reticulum (ER), ACAT1 catalyzes the esterification of free cholesterol into cholesteryl esters (CEs) for storage in lipid droplets.[1][2] In the central nervous system, dysregulation of cholesterol metabolism is strongly linked to the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease (AD).[1][3] Elevated CE levels are observed in vulnerable brain regions of AD patients.[2] Consequently, inhibiting ACAT1 has emerged as a promising multi-modal therapeutic strategy. This guide provides a detailed examination of the molecular and cellular mechanisms through which ACAT1 inhibitors exert their effects in the neuronal context, focusing on their impact on amyloid and tau pathologies, neuroinflammation, and cellular degradation pathways.

Core Mechanism: Altering Cellular Cholesterol Homeostasis

The primary function of ACAT1 is to prevent the overaccumulation of free cholesterol in cellular membranes by converting it into inert CEs.[1] ACAT1 inhibitors block this process, leading to two major downstream consequences: a reduction in CE-laden lipid droplets and a redistribution of free cholesterol within the cell.[2][4] Inhibition of ACAT1 leads to an increase in the free cholesterol pool, particularly in the ER and the plasma membrane.[4][5][6] This alteration of cholesterol dynamics is the foundational event that triggers the diverse therapeutic effects observed in neurons and associated glial cells.

Impact on Alzheimer's Disease Pathologies

ACAT1 inhibition has been shown to mitigate the core pathological hallmarks of Alzheimer's disease: amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles.

Modulation of Amyloid-β (Aβ) Metabolism

The blockade of ACAT1 affects Aβ metabolism through a dual mechanism: reducing its production in neurons and enhancing its clearance by microglia.

-

Reduced Aβ Production: By altering cholesterol levels in membranes, ACAT1 inhibition influences the processing of the amyloid precursor protein (APP). Studies show that reducing ACAT activity affects the enzymatic activity of α-, β-, and γ-secretases, leading to a decrease in the generation of the amyloidogenic Aβ peptide.[4][7] Pharmacological inhibition or genetic knockdown of ACAT1 results in a significant decrease in secreted Aβ levels.[1][4][7]

-

Enhanced Aβ Clearance: In microglia, the brain's resident immune cells, ACAT1 inhibition stimulates the clearance and degradation of Aβ.[1][8] This is achieved by promoting autophagy and enhancing phagocytosis.[1][9]

Reduction of Tau Pathology

Beyond amyloid, ACAT1 inhibition also reduces the burden of pathological tau. In primary cortical neurons from a 3xTg-AD mouse model, Acat1 knockout resulted in a significant decrease in the levels of human P301L-tau, a mutant form of tau associated with neurofibrillary tangles.[10] This effect is not due to a change in tau gene expression but rather an increase in its degradation.[10] The primary mechanism responsible for this is the upregulation of autophagy.[10][11]

| Effect of ACAT1 Inhibition on AD Pathologies | Quantitative Finding | Model System | Reference |

| Amyloid-β | 50% reduction in ACAT1 expression led to a 28% decrease in secreted Aβ42. | Human H4 neuroglioma cells | [7] |

| Treatment with ACAT inhibitor CP-113,818 reduced brain CE levels by 86%, which was comparable to the reduction in Aβ. | Transgenic APP mouse model | [7] | |

| Tau | Acat1 knockout decreased P301L-tau levels by approximately 70%. | Primary cortical neurons (3xTg-AD mice) | [10] |

Key Cellular Mechanisms

The therapeutic effects of ACAT1 inhibition are driven by the modulation of fundamental cellular processes, including protein degradation and inflammatory signaling.

Upregulation of Autophagy and Lysosomal Biogenesis

A key discovery is that blocking ACAT1 stimulates autophagy in both neurons and microglia through a mechanism that is independent of the canonical mTOR signaling pathway.[1][9][10]

-

Mechanism: ACAT1 inhibition leads to increased formation of autophagosomes, as evidenced by an increased LC3-II/LC3-I ratio.[9][10] This process enhances the degradation of cellular waste, including oligomeric Aβ in microglia and pathological tau in neurons.[9][10]

-

TFEB Activation: This mTOR-independent autophagy is linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy.[9]

Attenuation of Neuroinflammation

Neuroinflammation, largely mediated by microglia, is a critical component of neurodegeneration. ACAT1 inhibition dampens pro-inflammatory responses.

-

TLR4 Modulation: The mechanism involves modulating the fate of Toll-like receptor 4 (TLR4), a key receptor in inflammatory signaling.[12][13][14] ACAT1 blockade increases TLR4 endocytosis, trafficking it to lysosomes for degradation, thereby reducing its availability on the cell surface to trigger inflammatory cascades in response to stimuli like lipopolysaccharide (LPS).[14][15]

-

NFκB Suppression: By reducing TLR4 signaling, ACAT1 inhibition dampens the activation of NFκB, a central transcription factor for pro-inflammatory cytokines.[12][13] This leads to a decrease in the production of cytokines such as IL-1β.[12][13]

| Effect of ACAT1 Inhibition on Cellular Processes | Quantitative Finding | Model System | Reference |

| Autophagy | 1 µM K604 increased the LC3-II/LC3-I ratio in a dose-dependent manner. | N2a neuroblastoma cells | [10] |

| Acat1 knockout increased the LC3-II/LC3-I ratio by about 3-fold. | Primary cortical neurons (3xTg-AD mice) | [10] | |

| Neuroinflammation | Nanoparticle F12511 injections reduced IL-1β in aged APOE4 mice brains. | In vivo (APOE4 mice) | [12] |

Enhanced Microglial Phagocytosis via TREM2/LRP1

Recent studies have elucidated a specific mechanism by which ACAT1 inhibition enhances the microglial uptake of Aβ. This process is dependent on the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) and Low-density lipoprotein Receptor-related Protein 1 (LRP1).[8][16][17]

-

Mechanism: Inhibition of ACAT1 increases the enzymatic cleavage of TREM2 by ADAM10/17 sheddases, leading to the release of soluble TREM2 (sTREM2).[16][17] This sTREM2 then enhances the LRP1-dependent phagocytosis of Aβ by microglia.[8][16][17] This pathway highlights a novel link between cholesterol metabolism and microglial function in clearing pathological proteins.

Key Experimental Protocols

Reproducing and building upon these findings requires robust experimental methodologies. Below are summaries of key protocols cited in the literature.

Protocol: In Vitro ACAT1 Inhibition and Autophagy Assessment

This protocol is adapted from studies assessing the effect of ACAT1 inhibitors on autophagy in neuronal cell lines.[10]

-

Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in standard medium.

-

Inhibitor Treatment: Cells are treated with the ACAT1-specific inhibitor K604 (e.g., at concentrations of 0.1 µM to 1 µM) or vehicle (DMSO) for 24 hours. A positive control for autophagy induction, Rapamycin (250 nM), can be used.

-

Protein Extraction: After treatment, cells are lysed in RIPA buffer with protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies against LC3 (to detect LC3-I and LC3-II) and a loading control (e.g., β-actin).

-

Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.

-

-

Quantification: Densitometry is used to measure the band intensities of LC3-II and LC3-I. The LC3-II/LC3-I ratio is calculated as a marker of autophagosome formation.

References

- 1. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blocking cholesterol storage to treat Alzheimers disease [explorationpub.com]

- 3. Cholesterol metabolism and homeostasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knockdown of ACAT-1 Reduces Amyloidogenic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACAT1 regulates the dynamics of free cholesterols in plasma membrane which leads to the APP-α-processing alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Acyl‐CoenzymeA: Cholesterol Acyltransferase 1 promotes shedding of soluble triggering receptor on myeloid cells 2 (TREM2) and low‐density lipoprotein receptor 1 (LRP1)‐dependent phagocytosis of amyloid beta protein in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting ACAT1/SOAT1 in Microglia Stimulates Autophagy-Mediated Lysosomal Proteolysis and Increases Aβ1–42 Clearance | Journal of Neuroscience [jneurosci.org]

- 10. Acyl-CoA:cholesterol acyltransferase 1 blockage enhances autophagy in the neurons of triple transgenic Alzheimer’s disease mouse and reduces human P301L-tau content at the pre-symptomatic stage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 12. mdpi.com [mdpi.com]

- 13. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Aging Apolipoprotein E4 Mice Alters Their Brains' Inflammatory Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - ProQuest [proquest.com]

- 15. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Acyl-CoenzymeA: Cholesterol Acyltransferase 1 promotes shedding of soluble triggering receptor on myeloid cells 2 (TREM2) and low-density lipoprotein receptor 1 (LRP1)-dependent phagocytosis of amyloid beta protein in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

The Role of ACAT1 in Cholesterol Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), is a crucial intracellular enzyme that plays a central role in cellular cholesterol homeostasis. Located primarily in the endoplasmic reticulum, ACAT1 catalyzes the esterification of cholesterol with long-chain fatty acids, converting excess free cholesterol into neutral cholesteryl esters for storage in lipid droplets. This process is vital for preventing the cytotoxic effects of free cholesterol accumulation. The activity of ACAT1 is intricately regulated through allosteric mechanisms, transcriptional control, and post-translational modifications. Dysregulation of ACAT1 has been implicated in the pathogenesis of several diseases, including atherosclerosis, Alzheimer's disease, and certain cancers, making it a significant target for therapeutic intervention. This guide provides a comprehensive overview of the biochemical function of ACAT1, detailed experimental protocols for its study, and an exploration of its regulatory pathways.

Biochemical Function of ACAT1

ACAT1 is a multi-pass transmembrane protein that functions as a homotetramer.[1] It belongs to the membrane-bound O-acyltransferase (MBOAT) family of enzymes.[1] The primary function of ACAT1 is to catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-Coenzyme A (acyl-CoA).[2]

Enzymatic Reaction:

Cholesterol + Long-Chain Fatty Acyl-CoA ⇌ Cholesteryl Ester + Coenzyme A

This reaction is essential for maintaining a low level of free cholesterol within cellular membranes, thereby protecting cells from cholesterol-induced toxicity.[3]

Substrate Specificity and Kinetics

ACAT1 exhibits a preference for certain fatty acyl-CoA substrates. For instance, it shows a higher activity with oleoyl-CoA (an unsaturated fatty acid) compared to stearoyl-CoA (a saturated fatty acid).[4] The enzyme displays sigmoidal kinetics with respect to its cholesterol substrate, indicating allosteric regulation.[5][6] This means that cholesterol not only serves as a substrate but also as a positive modulator of ACAT1 activity.[1]

Quantitative Data on ACAT1 Kinetics

The following tables summarize key quantitative data related to ACAT1 enzyme activity and substrate affinity.

| Parameter | Value | Substrate | Cell/System Type | Reference |

| Km | 1.3 µM | Oleoyl-CoA | Purified recombinant human ACAT1 | [4] |

| Km | 6.4 µM | Stearoyl-CoA | Purified recombinant human ACAT1 | [4] |

| Vmax Ratio | 2.4-fold higher for Oleoyl-CoA vs. Stearoyl-CoA | - | Purified recombinant human ACAT1 | [4] |

Table 1: Michaelis-Menten Constants (Km) and Vmax Ratios for ACAT1 Acyl-CoA Substrates.

| Source of ACAT1 Enzyme | Specific Activity (pmol/min/mg) |

| AC29 (ACAT-deficient CHO cells) | 0.4 |

| HEK293 cells | 37.2 |

| Human ACAT1 in CHO cells | 131.6 |

| His-tagged ACAT1 in CHO cells | 116.5 |

| His-tagged/Flag-tagged ACAT1 in HEK293 cells | 1199 |

Table 2: Specific Activity of ACAT1 from Various Expression Systems. [4]

Regulatory Mechanisms of ACAT1

The activity of ACAT1 is tightly controlled at multiple levels to ensure proper cellular cholesterol balance.

Allosteric Regulation

Cholesterol acts as a positive allosteric effector of ACAT1.[1] The enzyme possesses at least two distinct cholesterol binding sites: a catalytic substrate-binding site and an allosteric activator site.[1][7] The binding of cholesterol to the allosteric site induces a conformational change that enhances the enzyme's catalytic efficiency.[1] This sigmoidal response to cholesterol concentrations allows for a sensitive regulation of cholesterol esterification based on the availability of free cholesterol.[5][6]

Caption: Allosteric activation of ACAT1 by cholesterol.

Transcriptional Regulation

The expression of the ACAT1 gene is regulated by various signaling molecules, particularly in human monocytes and macrophages. Insulin, leptin, and angiotensin II have been shown to upregulate ACAT1 expression.[8] The insulin-mediated regulation involves the activation of the mitogen-activated protein kinase (MAPK) pathways, including ERK, p38MAPK, and JNK.[8]

Caption: Transcriptional regulation of ACAT1 expression.

Post-Translational Modifications

ACAT1 activity is also modulated by post-translational modifications, including phosphorylation and ubiquitination.

-

Phosphorylation: In the context of cancer, oncogenic tyrosine kinases can directly phosphorylate ACAT1 at tyrosine 407 (Y407).[9] This phosphorylation event promotes the formation and stabilization of the active ACAT1 tetramer, leading to increased enzymatic activity.[9][10]

-

Ubiquitination: The E3 ubiquitin ligase UBE3A/E6AP has been identified as a regulator of ACAT1 protein levels.[11][12] UBE3A/E6AP can ubiquitinate ACAT1, targeting it for proteasomal degradation.[11][12] This provides a mechanism for controlling the cellular abundance of the ACAT1 enzyme.

Experimental Protocols

In Vitro ACAT1 Activity Assay (using Microsomes)

This protocol describes the measurement of ACAT1 activity in microsomal preparations, often utilizing a radiolabeled substrate.

Materials:

-

Microsomal fraction isolated from cells or tissues expressing ACAT1

-

Potassium phosphate buffer (pH 7.4)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cholesterol

-

[14C]Oleoyl-CoA (radiolabeled substrate)

-

ACAT1 inhibitor (e.g., YM17E) or vehicle control (DMSO)

-

Lipid extraction solvents: Chloroform/Methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Cholesterol Substrate Solution: Dissolve cholesterol in a small amount of acetone and add it to the potassium phosphate buffer containing BSA with vigorous vortexing to create a cholesterol substrate solution.[13]

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, potassium phosphate buffer, and varying concentrations of the ACAT1 inhibitor or vehicle control. Pre-incubate the mixture for 10 minutes at 37°C.[13]

-

Initiate Reaction: Start the enzymatic reaction by adding the cholesterol substrate solution and [14C]Oleoyl-CoA.[13]

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.[13]

-

Stop Reaction and Lipid Extraction: Terminate the reaction by adding 1.5 mL of chloroform/methanol (2:1). Vortex thoroughly to extract the lipids. Centrifuge to separate the phases.[13]

-

Thin Layer Chromatography (TLC): Spot the organic (lower) phase onto a silica gel TLC plate. Develop the plate using the hexane/diethyl ether/acetic acid solvent system to separate the cholesteryl esters from other lipids.[13]

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the area corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate the amount of [14C]cholesteryl oleate formed (in pmol/min/mg of microsomal protein). Determine the percent inhibition of ACAT1 activity by the inhibitor at each concentration to calculate the IC50 value.

References

- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACAT1 - Wikipedia [en.wikipedia.org]

- 9. ACAT1 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. ACAT1 Induces the Differentiation of Glioblastoma Cells by Rewiring Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effects of UBE3A on Cell and Liver Metabolism through the Ubiquitination of PDHA1 and ACAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Two Faces of Cholesterol Esterification: A Technical Guide to ACAT1 and ACAT2 Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters. In mammals, two isoforms, ACAT1 and ACAT2, encoded by separate genes, exhibit distinct tissue distributions, subcellular localizations, and physiological roles. This technical guide provides an in-depth exploration of the core differences between ACAT1 and ACAT2, with a primary focus on the selectivity of their respective inhibitors. We present a comprehensive summary of quantitative inhibitor data, detailed experimental protocols for assessing inhibitor selectivity, and visual representations of the relevant cellular pathways and experimental workflows to aid researchers in the development of isoform-specific therapeutic agents.

Introduction: The Dichotomy of ACAT1 and ACAT2

ACAT1 is a ubiquitous enzyme found in a wide range of tissues, including macrophages, adrenal glands, and the brain. It plays a fundamental "housekeeping" role in cellular cholesterol homeostasis by converting excess free cholesterol into inert cholesteryl esters for storage in cytoplasmic lipid droplets, thereby preventing cellular toxicity.[1] In contrast, ACAT2 expression is primarily restricted to the liver and intestines.[1] Its main function is to provide cholesteryl esters for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.[2][3] These distinct roles have significant implications for the pathological development of diseases like atherosclerosis and metabolic disorders, making the selective inhibition of each isoform a highly sought-after therapeutic strategy.

Quantitative Comparison of ACAT Inhibitor Selectivity

The development of isoform-specific ACAT inhibitors is a key objective in the field. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several notable ACAT inhibitors, highlighting their selectivity for ACAT1 versus ACAT2.

| Inhibitor | Target(s) | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity | Reference(s) |

| Avasimibe (CI-1011) | ACAT1/ACAT2 | 24 | 9.2 | Non-selective | [2][4][5] |

| Nevanimibe (ATR-101/PD-132301) | ACAT1 > ACAT2 | 0.23 | 0.71 | ACAT1 selective | [3][6][7][8] |

| Pyripyropene A (PPPA) | ACAT2 >> ACAT1 | 179 | 25 | ACAT2 selective | [6][9] |

| K-604 | ACAT1 >> ACAT2 | 0.45 | 102.85 | ACAT1 selective | [10][11][12][13] |

| F12511 | ACAT1 > ACAT2 | 0.039 | 0.110 | ACAT1 selective | [1] |

Experimental Protocols for Determining Inhibitor Selectivity

Accurate determination of inhibitor selectivity is paramount. The following sections detail the methodologies for three commonly employed assays.

Radiochemical ACAT Activity Assay

This traditional and robust method directly measures the enzymatic activity of ACAT by quantifying the formation of radiolabeled cholesteryl esters.

Principle: Microsomal fractions containing ACAT are incubated with a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA) and a cholesterol source. The resulting radiolabeled cholesteryl esters are then extracted and quantified by liquid scintillation counting.

Detailed Protocol:

-

Microsome Preparation:

-

Homogenize fresh or frozen tissue (e.g., liver) or cultured cells in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).

-

Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to remove nuclei and cell debris.

-

Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomes.

-

Wash the microsomal pellet by resuspension in homogenization buffer and repeat the ultracentrifugation step.

-

Resuspend the final pellet in a suitable buffer and determine the protein concentration. Store at -80°C.[14]

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the microsomal protein, a cholesterol source (often complexed with a carrier like cyclodextrin), and the test inhibitor at various concentrations in a suitable buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[14]

-

Initiate the reaction by adding the radiolabeled fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA).

-

Incubate at 37°C for a time period within the linear range of the reaction (typically 10-30 minutes).[14]

-

-

Lipid Extraction and Quantification:

-

Terminate the reaction by adding a chloroform:methanol mixture (e.g., 2:1 v/v).

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

-

Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based NBD-Cholesterol Fluorescence Assay

This high-throughput assay measures ACAT activity in a cellular context using a fluorescent cholesterol analog, NBD-cholesterol.

Principle: Cells expressing the ACAT isoform of interest are incubated with NBD-cholesterol. When esterified by ACAT, the resulting NBD-cholesteryl esters accumulate in lipid droplets, leading to a significant increase in fluorescence intensity.[15][16]

Detailed Protocol:

-

Cell Culture:

-

Compound Treatment and Staining:

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

-

Determine the IC50 value as described for the radiochemical assay.

-

Cholesterol Oxidase-Based Assay

This enzymatic assay quantifies the amount of unesterified cholesterol remaining after the ACAT reaction, providing an indirect measure of ACAT activity.

Principle: After the ACAT reaction, the remaining free cholesterol is oxidized by cholesterol oxidase, producing hydrogen peroxide (H2O2). The H2O2 is then used in a peroxidase-catalyzed reaction with a chromogenic or fluorogenic substrate to produce a detectable signal.[17]

Detailed Protocol:

-

ACAT Reaction:

-

Perform the ACAT reaction as described in the radiochemical assay (steps 2.1 and 2.2), but using non-radiolabeled substrates.

-

-

Cholesterol Quantification:

-

Stop the ACAT reaction.

-

Add a reaction mixture containing cholesterol oxidase, horseradish peroxidase (HRP), and a suitable substrate (e.g., Amplex Red).

-

Incubate to allow for the enzymatic cascade to proceed.

-

-

Signal Detection:

-

Measure the absorbance or fluorescence of the reaction product using a microplate reader. The signal is inversely proportional to ACAT activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the decrease in the signal in the presence of the inhibitor compared to the control.

-

Determine the IC50 value.

-

Cellular Signaling and Metabolic Pathways

The distinct physiological roles of ACAT1 and ACAT2 are rooted in their integration into different cellular pathways.

ACAT1 in Cellular Cholesterol Homeostasis

ACAT1 is a key player in maintaining cellular cholesterol balance. When intracellular free cholesterol levels rise, ACAT1 is activated to esterify the excess cholesterol, which is then stored in lipid droplets. This prevents the cytotoxic effects of free cholesterol accumulation. ACAT1 activity is regulated by the availability of its substrates, cholesterol and fatty acyl-CoAs.

ACAT2 in Lipoprotein Metabolism

In hepatocytes and enterocytes, ACAT2 is intricately linked to the assembly of apoB-containing lipoproteins. ACAT2 esterifies both dietary and newly synthesized cholesterol, providing the core lipid component for the formation of chylomicrons in the intestine and VLDL in the liver. These lipoproteins are then secreted into the circulation to transport lipids throughout the body.

Conclusion

The distinct roles of ACAT1 and ACAT2 in cellular cholesterol metabolism present a compelling case for the development of isoform-selective inhibitors. While ACAT1 inhibition may be beneficial in preventing foam cell formation in atherosclerosis, ACAT2-selective inhibitors hold promise for reducing plasma cholesterol levels by targeting lipoprotein production. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to advance the discovery and characterization of novel, selective ACAT inhibitors, ultimately paving the way for more targeted and effective therapies for a range of metabolic and cardiovascular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nevanimibe hydrochloride | Acyltransferase | Apoptosis | TargetMol [targetmol.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. K-604 | 217094-32-1 | MOLNOVA [molnova.cn]

- 13. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel ACAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) inhibitors. ACAT1, also known as Sterol O-acyltransferase 1 (SOAT1), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids, playing a vital role in cellular cholesterol homeostasis.[1] Its dysregulation has been implicated in a range of pathologies, including atherosclerosis, cancer, and Alzheimer's disease, making it a significant therapeutic target.[1][2] This document details the various chemical classes of ACAT1 inhibitors, their synthesis, structure-activity relationships, and the key experimental protocols for their evaluation.

ACAT1 as a Therapeutic Target

ACAT1 is a membrane-bound protein primarily located in the endoplasmic reticulum.[3] It is ubiquitously expressed in various tissues and cells, including macrophages, steroidogenic tissues, and the brain.[4][5] By converting free cholesterol into inert cholesteryl esters for storage in lipid droplets, ACAT1 prevents the cytotoxic effects of excess free cholesterol.[2] However, the accumulation of these cholesteryl esters in macrophages is a hallmark of atherosclerosis.[6] Furthermore, altered cholesterol metabolism and overexpression of ACAT1 are features of several cancers, where it is believed to support rapid cell proliferation and tumor progression.[1][7][8] In the context of Alzheimer's disease, inhibiting ACAT1 has been shown to reduce the production of the toxic amyloid-beta (Aβ) peptide.[9][10][11]

The existence of a second isoform, ACAT2, which is predominantly expressed in the intestine and liver, has made the development of isoform-specific inhibitors a key objective to minimize potential side effects.[4][12]

Chemical Classes and Synthesis of ACAT1 Inhibitors

A structurally diverse range of compounds has been investigated for their ACAT inhibitory properties.[13] Key classes include:

-

Urea Derivatives: A significant number of potent ACAT inhibitors are based on a urea scaffold. For instance, N-phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea derivatives have been synthesized and shown to be a novel structural class of potent ACAT inhibitors.[14] Another series of 3-quinolylurea derivatives also demonstrated potent ACAT inhibitory activity, with plasma cholesterol-lowering effects observed at low doses in animal models.[15]

-

Imidazole Derivatives: Trisubstituted imidazoles represent another important class. A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles has been synthesized and shown to be potent ACAT inhibitors.[16] One compound from this series, DuP 128, was identified as a potent inhibitor both in vitro and in vivo.[16]

-

Other Heterocyclic Compounds: Various other heterocyclic systems have been explored. For example, (4-phenylcoumarin)acetanilide derivatives with a carboxylic acid moiety have been developed as potent and orally available ACAT inhibitors with reduced adrenal toxicity.[5]

The synthesis of these inhibitors often involves multi-step organic chemistry routes. For example, the synthesis of urea derivatives typically involves the reaction of an appropriate amine with an isocyanate or a carbamoyl chloride. The synthesis of imidazole derivatives can be achieved through various condensation reactions involving alpha-dicarbonyl compounds, aldehydes, and ammonia or amines.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of ACAT1 inhibitors. For the N-phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea series, it was found that a 3-methoxy group on the naphthylidinone 4-phenyl ring, along with a 1-N-(n)butyl substitution, resulted in a potent ACAT inhibitor in vitro.[14] In the case of 3-quinolylurea derivatives, potent inhibitory activity was associated with derivatives having substituents at the 6,7- or 6,8-positions of the quinoline ring and an ortho-substituted phenyl group at the 4-position.[15] The 2,4-difluorophenyl group was identified as an optimal N'-substituent for the urea moiety.[15] These studies highlight the importance of specific substitutions on the aromatic rings and the urea or imidazole core for achieving high affinity and inhibitory activity against ACAT1.

Quantitative Data on ACAT1 Inhibitors

The inhibitory potency of various compounds against ACAT is typically reported as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for selected ACAT inhibitors.

| Inhibitor | Chemical Class | System | IC50 (nM) | Selectivity | Reference |

| DuP 128 | Imidazole derivative | Rat hepatic microsomes | 10 | Non-selective | [16] |

| YM17E | Urea derivative | Rabbit Liver Microsomes | 44 | Non-selective | [6] |

| F-1394 | Not specified | HepG2 Cells | 42 | Not specified | [6] |

| K604 | Not specified | In vitro enzyme assay | 450 (for ACAT1) | ACAT1 selective (Ki for ACAT2 = 102,900 nM) | [10][17] |

| Avasimibe | Not specified | Not specified | Not specified | Non-selective | [7][18] |

| CI-976 | Not specified | Not specified | Not specified | ACAT1 inhibitor | [7] |

| F12511 | Fatty acid anilide derivative | In vitro enzyme assay | 39 (for ACAT1) | Potent for both ACAT1 and ACAT2 (Ki for ACAT2 = 110 nM) | [17] |

Experimental Protocols

This protocol measures the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system, often using liver microsomes as the enzyme source.

Materials:

-

Rabbit liver microsomes

-

Potassium phosphate buffer

-

Bovine Serum Albumin (BSA)

-

Cholesterol

-

[14C]Oleoyl-CoA (radiolabeled substrate)

-

Test inhibitor (e.g., YM17E)

-

Chloroform/methanol (2:1)

-

Thin-Layer Chromatography (TLC) plates

-

Scintillation fluid and counter

Procedure:

-

Substrate Preparation: Prepare a cholesterol substrate solution by dissolving cholesterol in a small volume of solvent and then adding it to a potassium phosphate buffer containing BSA with vigorous vortexing.[6]

-

Reaction Mixture: In a microcentrifuge tube, combine the rabbit liver microsomes, potassium phosphate buffer, and varying concentrations of the test inhibitor (or vehicle control). Pre-incubate for 10 minutes at 37°C.[6]

-

Initiate Reaction: Start the reaction by adding the cholesterol substrate solution and [14C]Oleoyl-CoA.[6]

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.[6]

-

Stop Reaction & Lipid Extraction: Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1).[6]

-

Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

TLC Analysis: Spot the organic (lower) phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane/diethyl ether/acetic acid) to separate cholesteryl esters from free fatty acids and other lipids.

-

Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[6]

-

Data Analysis: Calculate the amount of [14C]cholesteryl oleate formed and determine the percent inhibition of ACAT activity at each inhibitor concentration to calculate the IC50 value.[6]

This protocol measures the rate of cholesterol esterification in intact cells treated with an ACAT inhibitor.

Materials:

-

Cell line (e.g., HepG2, or THP-1 differentiated into macrophages)

-

Cell culture medium

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

[3H]Oleic acid-BSA complex (radiolabeled substrate)

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

Hexane/isopropanol (3:2, v/v) for lipid extraction

-

TLC plates and scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

HepG2: Plate HepG2 cells in 6-well plates and allow them to adhere overnight.[6]

-

THP-1 Macrophages: Plate THP-1 monocytes and differentiate them into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.[6]

-

Treat the cells with varying concentrations of the test inhibitor (or vehicle control) in serum-free medium for 1-2 hours.[6]

-

-

Radiolabeling: Add the [3H]Oleic acid-BSA complex to each well and incubate for 2-4 hours at 37°C.[6]

-

Cell Lysis and Lipid Extraction:

-

Analysis: Proceed with TLC separation and scintillation counting as described in the in vitro assay protocol to quantify the amount of radiolabeled cholesteryl esters.

This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of ACAT1 protein in samples like tissue homogenates or cell lysates.[19][20][21]

Procedure Summary:

-

Preparation: Prepare all reagents, samples, and standards according to the kit manual.[19][22]

-

Sample/Standard Addition: Add 100 µL of standard or sample to each well of the microtiter plate, which has been pre-coated with an antibody specific to ACAT1. Incubate for 2 hours at 37°C.[19][22]

-

Detection Reagent A: Aspirate the liquid from each well and add 100 µL of prepared Detection Reagent A (biotin-conjugated antibody specific to ACAT1). Incubate for 1 hour at 37°C.[19][22]

-

Detection Reagent B: Add 100 µL of prepared Detection Reagent B (avidin-conjugated HRP). Incubate for 1 hour at 37°C.[22]

-

Wash: Aspirate and wash the wells 5 times.[22]

-

Substrate: Add 90 µL of Substrate Solution (TMB). Incubate for 15-25 minutes at 37°C.[19][22]

-

Stop Reaction: Add 50 µL of Stop Solution. The color will change from blue to yellow.[19]

-

Read Absorbance: Read the optical density at 450 nm immediately.[19]

-

Calculation: Determine the concentration of ACAT1 in the samples by comparing their optical density to the standard curve.[19]

Visualizations

Caption: ACAT1's role in cholesterol esterification and disease.

Caption: Workflow for the discovery of novel ACAT1 inhibitors.

References

- 1. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]

- 2. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

- 9. curealz.org [curealz.org]

- 10. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. curealz.org [curealz.org]

- 12. Isoform-specific inhibitors of ACATs: recent advances and promising developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationship studies on a novel series of naphthylidinoylureas as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel acyl-CoA:cholesterol acyltransferase inhibitors. Synthesis and biological activity of 3-quinolylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. cloud-clone.com [cloud-clone.com]

- 20. cloud-clone.com [cloud-clone.com]

- 21. Human Acetyl Coenzyme A Acetyltransferase 1 (ACAT1) ELISA Kit - Elisa Kits, High Quality Immunoassay Kits - |DLdevelop [dldevelop.com]

- 22. assaygenie.com [assaygenie.com]

The Pivotal Role of ACAT1 in Macrophage Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) is a key intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, facilitating their storage in lipid droplets. In macrophages, ACAT1 is central to the formation of foam cells, a pathological hallmark of atherosclerosis. However, its physiological function extends beyond lipid storage, encompassing roles in inflammatory signaling and cellular homeostasis. This technical guide provides an in-depth examination of the physiological functions of ACAT1 in macrophages, presenting quantitative data on its metabolic impact, detailed experimental protocols for its study, and visual representations of its associated signaling pathways. Understanding the multifaceted role of ACAT1 is critical for the development of novel therapeutic strategies targeting macrophage dysfunction in cardiovascular and inflammatory diseases.

Introduction

Macrophages are critical components of the innate immune system, exhibiting remarkable plasticity to adapt their function to the surrounding microenvironment. In the context of metabolic and cardiovascular diseases, macrophage cholesterol homeostasis is of paramount importance. The accumulation of excess cholesterol within macrophages, particularly in the arterial intima, leads to their transformation into lipid-laden foam cells, a key initiating event in the development of atherosclerotic plaques.

At the heart of this process lies Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), the primary isoform of the ACAT enzyme found in macrophages.[1][2] ACAT1 is responsible for converting free cholesterol (FC) into cholesteryl esters (CE), which are then sequestered into cytoplasmic lipid droplets.[3][4][5] This esterification process is a protective mechanism to prevent the cytotoxicity associated with excessive free cholesterol. However, the persistent accumulation of these lipid droplets leads to the characteristic "foamy" appearance of these cells and contributes to the progression of atherosclerosis.[6][7][8]

The role of ACAT1 in atherogenesis is complex and has been a subject of intense research and debate. While inhibition of ACAT1 was initially proposed as a straightforward anti-atherosclerotic strategy to prevent foam cell formation, studies have revealed a more nuanced reality.[1][3][7] Complete deficiency of ACAT1 in macrophages can lead to an accumulation of toxic free cholesterol, inducing apoptosis and paradoxically increasing atherosclerotic lesion size in some models.[3][4][5][9] Conversely, myeloid-specific partial inhibition or knockout of ACAT1 has been shown to attenuate inflammatory responses and reduce atherosclerosis.[10][11]

This technical guide aims to provide a comprehensive overview of the physiological functions of ACAT1 in macrophages, with a focus on its roles in cholesterol metabolism, foam cell formation, and inflammation. We will present a synthesis of current knowledge, including quantitative data from key studies, detailed experimental methodologies, and visual diagrams of the relevant signaling pathways to serve as a valuable resource for researchers and professionals in the field.

ACAT1 in Macrophage Cholesterol Metabolism and Foam Cell Formation

The primary and most well-characterized function of ACAT1 in macrophages is the catalysis of cholesterol esterification. This enzymatic activity is crucial for maintaining intracellular cholesterol homeostasis and is intrinsically linked to the process of foam cell formation.

The Esterification of Cholesterol

ACAT1 is an integral membrane protein located in the endoplasmic reticulum.[2] It utilizes long-chain fatty acyl-CoAs and free cholesterol as substrates to form cholesteryl esters.[2] The expression of ACAT1 is upregulated during the differentiation of monocytes into macrophages, with a notable increase in ACAT1 protein content observed in the early stages of this process. In human atherosclerotic lesions, ACAT1 is highly expressed and predominantly localized within macrophage-derived foam cells.

The Double-Edged Sword of ACAT1 in Atherosclerosis

The role of ACAT1 in the development of atherosclerosis is not straightforward. While its activity directly contributes to the lipid accumulation seen in foam cells, the consequences of its inhibition are complex.

-

Pro-Atherogenic Aspects of ACAT1 Activity: By esterifying free cholesterol, ACAT1 promotes the continued uptake of modified lipoproteins (like oxidized LDL) by scavenger receptors, as it prevents the build-up of free cholesterol that would otherwise downregulate these receptors. This sustained lipid influx and storage drive the enlargement of the lipid core of atherosclerotic plaques.

-

Anti-Atherogenic (or Protective) Aspects of ACAT1 Activity: The conversion of free cholesterol to cholesteryl esters is also a detoxification mechanism. High levels of free cholesterol can be toxic to cells, leading to endoplasmic reticulum stress and apoptosis. By sequestering excess free cholesterol into relatively inert lipid droplets, ACAT1 can protect the macrophage from premature cell death.

Quantitative Impact of ACAT1 Deficiency on Macrophage Cholesterol Homeostasis

Studies utilizing ACAT1-deficient macrophages have provided valuable quantitative insights into its role in cholesterol metabolism. The following tables summarize key findings from such studies.

| Parameter | ACAT1 Deficient Macrophages vs. Wild-Type | Reference |

| Cholesteryl Ester (CE) Mass | 88% decrease | [1] |

| Free Cholesterol (FC) Accumulation (from acLDL) | 26% increase | [3][4] |

| Storage of Intracellular 3H-CE | 81% decrease | [3] |

| Storage of Intracellular 3H-FC | 26% increase | [3] |

Table 1: Impact of ACAT1 Deficiency on Cholesterol Storage in Macrophages.

| Parameter | ACAT1 Deficient Macrophages vs. Wild-Type | Reference |

| Efflux of Cellular Cholesterol | 25% reduction | [4][5] |

| Efflux of Lipoprotein-Derived Cholesterol | 32% increase | [4][5] |

| ABCA1 mRNA Expression | 236% increase | [3] |

| ABCA1 Protein Levels | Minor increase | [3] |

Table 2: Impact of ACAT1 Deficiency on Cholesterol Efflux in Macrophages.

| Parameter | ACAT1 Deficient Macrophages vs. Wild-Type | Reference |

| Number of Intracellular Vesicles | 75% increase | [3][4] |

Table 3: Impact of ACAT1 Deficiency on Macrophage Morphology.

ACAT1 and Macrophage Inflammatory Responses

Beyond its role in lipid metabolism, ACAT1 is emerging as a significant modulator of macrophage inflammatory signaling. Myeloid-specific deletion of ACAT1 has been shown to attenuate inflammatory responses, suggesting an anti-inflammatory potential for ACAT1 inhibition.[10][11]

ACAT1 and Toll-Like Receptor Signaling

Toll-like receptors (TLRs) are key pattern recognition receptors that trigger innate immune responses. Evidence suggests a link between ACAT1 and TLR4 signaling. The TLR4-mediated inflammatory pathway, which involves the downstream effectors MyD88 and NF-κB, can upregulate ACAT1 expression, thereby promoting foam cell formation.[8] Conversely, inhibiting ACAT1 in macrophages can lead to a reduction in pro-inflammatory responses upon cholesterol loading.[11]

ACAT1 and Cytokine Production

Inhibition of ACAT1 has been demonstrated to reduce the production of pro-inflammatory cytokines in macrophages. For instance, treatment of bone marrow-derived macrophages with an ACAT1 inhibitor reduced LPS-induced nitric oxide production and Nos2 expression.

Signaling Pathways and Logical Relationships

To visualize the complex interplay of ACAT1 in macrophage physiology, the following diagrams illustrate key signaling pathways and logical relationships.

Caption: Cholesterol metabolism pathway in macrophages highlighting the central role of ACAT1.

Caption: Simplified signaling pathway linking TLR4 activation to ACAT1 expression and inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of ACAT1 in macrophages.

Assessment of Foam Cell Formation by Oil Red O Staining

This protocol is for the qualitative and quantitative assessment of neutral lipid accumulation in cultured macrophages.

Materials:

-

Phosphate-buffered saline (PBS)

-

10% phosphate-buffered formalin or 4% paraformaldehyde

-

60% isopropanol

-

Oil Red O stock solution (0.5% in isopropanol)

-

Oil Red O working solution (freshly prepared by diluting stock solution 3:2 with distilled water and filtering)

-

Mayer's hematoxylin for counterstaining (optional)

-

Microscope

Procedure:

-

Culture macrophages on glass coverslips in a 24-well plate.

-

Induce foam cell formation by incubating with modified LDL (e.g., 50 µg/mL oxLDL) for 24-48 hours.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Fix the cells with 10% formalin for 10-15 minutes at room temperature.

-

Wash the cells once with PBS.

-

Incubate the cells with 60% isopropanol for 15 seconds to facilitate lipid staining.

-

Remove the isopropanol and add the freshly prepared Oil Red O working solution. Incubate for 15-30 minutes at 37°C in the dark.

-

Remove the Oil Red O solution and wash the cells with 60% isopropanol for 15 seconds to remove excess stain.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with Mayer's hematoxylin for 1-2 minutes, followed by washing with distilled water.

-

Mount the coverslips on microscope slides with an aqueous mounting medium.

-

Visualize the lipid droplets (stained red) under a light microscope.

Measurement of Modified LDL Uptake using DiI-oxLDL

This protocol quantifies the uptake of oxidized LDL by macrophages using a fluorescently labeled ligand.

Materials:

-

DiI-labeled oxidized LDL (DiI-oxLDL)

-

Phosphate-buffered saline with 2 mg/mL BSA (PBS-BSA)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Plate macrophages in a 12-well or 24-well plate and culture overnight.

-

Incubate the cells with DiI-oxLDL (e.g., 10 µg/mL) for 4-6 hours at 37°C. For specificity control, pre-incubate a set of cells with a 50-fold excess of unlabeled oxLDL for 30 minutes before adding DiI-oxLDL.

-

Aspirate the medium and wash the cells three times with PBS-BSA and then twice with PBS.

-

Detach the cells using trypsin-EDTA.

-

Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in cold PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer (excitation/emission ~549/565 nm).

ACAT1 Enzyme Activity Assay in Macrophage Lysates

This protocol measures the enzymatic activity of ACAT1 by quantifying the formation of radiolabeled cholesteryl esters.

Materials:

-

[14C]Oleoyl-CoA

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.8, with protease inhibitors)

-

Bovine serum albumin (fatty acid-free)

-

Cholesterol stock solution in acetone

-

Reaction termination solution (e.g., isopropanol:heptane, 4:1 v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Culture and treat macrophages as required.

-

Wash cells with ice-cold PBS and lyse the cells on ice using the lysis buffer.

-

Homogenize the lysate and determine the protein concentration.

-

Prepare the reaction mixture containing cell lysate (e.g., 50-100 µg of protein), fatty acid-free BSA, and cholesterol in a microcentrifuge tube.

-

Initiate the reaction by adding [14C]Oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the termination solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the upper organic phase onto a silica gel TLC plate.

-

Develop the TLC plate in the developing solvent to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the ACAT1 activity as pmol or nmol of cholesteryl ester formed per mg of protein per hour.

Western Blot Analysis of ABCA1

This protocol details the detection and quantification of ABCA1 protein levels in macrophage lysates.

Materials:

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-15% gradient)

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibody against ABCA1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse macrophage cell pellets in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Prepare protein samples with Laemmli sample buffer. Do not boil samples for ABCA1 detection , as this can cause protein aggregation. Heat at 37°C for 15-20 minutes instead.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ABCA1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBS-T for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

ACAT1 stands as a central player in macrophage biology, with its influence extending from the intricate regulation of cholesterol homeostasis to the modulation of inflammatory responses. The traditional view of ACAT1 solely as a driver of foam cell formation has evolved, with a greater appreciation for its role in preventing free cholesterol-induced cytotoxicity. This dual functionality underscores the complexity of targeting ACAT1 for therapeutic intervention in atherosclerosis.

The quantitative data and experimental protocols presented in this guide provide a robust framework for the continued investigation of ACAT1's physiological and pathological roles. Future research should focus on elucidating the precise molecular mechanisms by which ACAT1 influences inflammatory signaling pathways in macrophages. Furthermore, the development of strategies that can selectively modulate the detrimental aspects of ACAT1 activity while preserving its protective functions holds significant promise for the treatment of cardiovascular and inflammatory diseases. A deeper understanding of the tissue-specific and context-dependent functions of ACAT1 will be paramount for the successful translation of basic research findings into effective clinical therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Mouse ACAT1 ELISA Kit [ABIN6960676] - Cell Lysate, Tissue Homogenate [antibodies-online.com]

- 3. cloud-clone.com [cloud-clone.com]

- 4. Using cell lysates to assess N-terminal acetyltransferase activity and impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cloud-clone.com [cloud-clone.com]

- 6. researchgate.net [researchgate.net]

- 7. Cholesterol loading in macrophages stimulates formation of ER-derived vesicles with elevated ACAT1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 9. Myeloid Acyl-CoA:Cholesterol Acyltransferase 1 Deficiency Reduces Lesion Macrophage Content and Suppresses Atherosclerosis Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mitochondrial thiolase ACAT1 regulates monocyte/macrophage type I interferon via epigenetic control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

ACAT1 Inhibition: A Deep Dive into Cellular Free Cholesterol Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA: cholesterol acyltransferase 1 (ACAT1) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, thereby playing a pivotal role in maintaining cellular cholesterol homeostasis. Dysregulation of ACAT1 activity is implicated in the pathophysiology of numerous diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. This technical guide provides a comprehensive overview of the core principles of ACAT1 inhibition as a therapeutic strategy, focusing on its impact on cellular free cholesterol regulation. We will delve into the molecular mechanisms of ACAT1, the consequences of its inhibition on cholesterol trafficking and signaling, and detailed methodologies for key experiments in this field of study.

Introduction: The Central Role of ACAT1 in Cholesterol Homeostasis

Cholesterol is an essential structural component of cellular membranes and a precursor for the synthesis of steroid hormones and bile acids. However, an excess of free cholesterol can be cytotoxic.[1] Cells have evolved intricate mechanisms to manage cholesterol levels, and ACAT1 is a key player in this process.[2] Located primarily in the endoplasmic reticulum (ER), ACAT1 converts free cholesterol and long-chain fatty acyl-CoAs into neutral cholesteryl esters.[2][3] These esters are then stored in cytosolic lipid droplets, effectively sequestering excess cholesterol and preventing its toxic accumulation.[3][4]

There are two isoforms of ACAT, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain.[1][5] In contrast, ACAT2 is primarily found in the liver and intestines, where it is involved in the assembly and secretion of lipoproteins.[4][5] This tissue-specific distribution suggests distinct physiological roles for the two isoforms. This guide will focus on ACAT1, given its widespread expression and therapeutic potential in a variety of diseases.

Inhibition of ACAT1 has been explored as a therapeutic strategy for several decades. The primary rationale is that by preventing the esterification and subsequent storage of cholesterol in macrophages, ACAT1 inhibition could reduce the formation of foam cells, a hallmark of atherosclerotic plaques.[6][7] More recent research has expanded the potential applications of ACAT1 inhibitors to neurodegenerative diseases and cancer, where altered cholesterol metabolism is also a contributing factor.[3][8][9]

The Molecular Mechanism of ACAT1 and its Inhibition

ACAT1 is a multi-pass transmembrane protein that resides in the endoplasmic reticulum.[3] It is believed to function as a homotetramer and possesses two distinct sterol binding sites: a substrate-binding site and an allosteric activator site.[3][10] This allosteric regulation by cholesterol suggests that ACAT1 activity is highly sensitive to cellular cholesterol levels.[10] The catalytic process involves the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the 3-beta-hydroxyl group of cholesterol, forming a cholesteryl ester.

ACAT1 inhibitors are a diverse group of small molecules that block the catalytic activity of the enzyme. They can be broadly classified based on their mechanism of action, which typically involves binding to the active site or an allosteric site on the enzyme.[11] The development of selective ACAT1 inhibitors has been a key focus of research to minimize off-target effects, particularly on ACAT2.[12]

Signaling Pathways and Cellular Consequences of ACAT1 Inhibition

Inhibition of ACAT1 sets off a cascade of events that significantly alters cellular cholesterol metabolism and signaling. By blocking the conversion of free cholesterol to cholesteryl esters, ACAT1 inhibition leads to an increase in the cellular pool of free cholesterol, particularly in the ER and plasma membrane.[13][14] This elevation in free cholesterol triggers several downstream responses.

One of the key consequences is the impact on cholesterol efflux. Increased free cholesterol can be shuttled to the plasma membrane, where it becomes available for removal from the cell by cholesterol acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL) via transporters such as ATP-binding cassette transporter A1 (ABCA1).[15] However, studies have shown conflicting results, with some indicating that ACAT1 deficiency or inhibition can, under certain conditions, impair overall cellular cholesterol efflux.[15]

The accumulation of free cholesterol in the ER also activates the sterol regulatory element-binding protein (SREBP) pathway. This pathway governs the transcription of genes involved in cholesterol synthesis and uptake. While ACAT1 itself is not transcriptionally regulated by SREBPs, the cellular response to the cholesterol buildup it induces involves this critical regulatory network.[16][17]

Furthermore, ACAT1 inhibition has been shown to influence other cellular processes, including autophagy and inflammation.[3] For instance, in the context of Alzheimer's disease, ACAT1 inhibition has been demonstrated to enhance the degradation of amyloid-beta (Aβ) and reduce tau pathology.[3]

Below is a diagram illustrating the central role of ACAT1 in cellular cholesterol homeostasis and the effects of its inhibition.

Caption: ACAT1's role in cellular cholesterol metabolism and the impact of its inhibition.

Quantitative Data on ACAT1 Inhibition

The following tables summarize quantitative data from various studies on the effects of ACAT1 inhibition or deficiency on key cellular parameters.

Table 1: Effect of ACAT1 Deficiency on Cellular Cholesterol Mass in Macrophages

| Genotype | Treatment | Cholesteryl Ester Mass (µg CE/mg cell protein) | Free Cholesterol Mass (µg FC/mg cell protein) | Reference |

| Wild-type | acLDL (50 µg/mL) | 29.5 ± 0.7 | 25.1 ± 1.6 | [15] |

| ACAT1(-/-) | acLDL (50 µg/mL) | 3.6 ± 2.0 (88% decrease) | 24.4 ± 1.7 | [15] |

Table 2: Impact of ACAT1 Deficiency on Cholesterol Efflux in Macrophages

| Parameter | ACAT1(-/-) vs. Wild-type | Reference |

| Cellular Cholesterol Efflux | 25% reduction | [15][18] |

| acLDL-derived Cholesterol Efflux | 32% increase | [15][18] |

Table 3: Effects of Pharmacological ACAT Inhibition on Atherosclerosis in ApoE-deficient Mice

| Treatment Group | Intimal Lesion Area at Aortic Sinus (mm²) | Reduction vs. Control | Macrophage Immunostaining Reduction | Surface Lipid Staining Reduction | Reference |

| Control | 0.69 ± 0.06 | - | - | - | [6] |

| F-1394 (low dose) | Not specified | 39% | 61% | 46% | [6] |

| F-1394 (high dose) | Not specified | 45% | 83% | 62% | [6] |

Table 4: Effect of ACAT1 Inhibition on Cholesteryl Ester and Free Cholesterol Content in HMC3 Microglial Cells Treated with Myelin Debris

| Treatment | Cholesteryl Ester (CE) Content Change | Free Cholesterol Content Change | Reference |

| Myelin Debris | +125% | +180% | [19] |

| F12511 (ACAT1 inhibitor) | Reduction in CE content | Not specified | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study ACAT1 inhibition and cellular cholesterol regulation.

Quantification of Cellular Cholesterol and Cholesteryl Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of cholesterol and cholesteryl esters.[20][21][22][23]

Workflow Diagram:

Caption: Workflow for LC-MS/MS analysis of cellular cholesterol.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with ACAT1 inhibitors or other compounds as required.

-

Lipid Extraction:

-

Wash cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract lipids using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Internal standards (e.g., deuterated cholesterol) should be added at the beginning of the extraction for accurate quantification.

-

-

Sample Preparation:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid film in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the sample into a reverse-phase LC system.

-

Separate cholesterol and cholesteryl esters using a suitable gradient of mobile phases.

-

The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, based on specific precursor-to-product ion transitions for cholesterol and different cholesteryl ester species.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Generate a standard curve using known concentrations of cholesterol and cholesteryl esters.

-

Calculate the concentration of each analyte in the samples based on the standard curve and normalize to cell number or protein content.

-

Visualization of Free Cholesterol using Filipin Staining

Filipin, a fluorescent polyene antibiotic, binds specifically to unesterified 3-β-hydroxysterols, making it a widely used tool for visualizing the distribution of free cholesterol in fixed cells.[24][25][26][27]

Workflow Diagram:

Caption: Experimental workflow for Filipin staining of free cholesterol.

Protocol:

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Fixation:

-

Quenching:

-

Rinse cells three times with PBS.

-

Incubate with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench residual paraformaldehyde.[24]

-

-

Staining:

-

Washing:

-

Imaging:

-

Mount the coverslips on a glass slide with a suitable mounting medium.

-

Immediately visualize the cells using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).[24] Note: Filipin fluorescence is prone to rapid photobleaching.

-

Cholesterol Esterification Assay

This assay measures the rate of cholesterol esterification by ACAT1, typically by tracking the incorporation of a radiolabeled substrate into cholesteryl esters.[28]

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with ACAT1 inhibitors or vehicle control.

-

Labeling:

-

Incubate cells with a medium containing radiolabeled oleic acid (e.g., [¹⁴C]oleic acid) complexed to bovine serum albumin (BSA) for a defined period.

-

-

Lipid Extraction:

-

Wash cells with PBS and harvest.

-

Extract total lipids using a solvent mixture like hexane:isopropanol (3:2, v/v).

-

-

Thin-Layer Chromatography (TLC):

-

Spot the lipid extracts onto a TLC plate.

-

Separate the different lipid classes (e.g., free fatty acids, triglycerides, free cholesterol, cholesteryl esters) using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

-

-

Quantification:

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Quantify the radioactivity using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate.

-

Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cells to an extracellular acceptor, providing a measure of reverse cholesterol transport.[29]

Protocol:

-

Cell Labeling:

-

Incubate cells with a medium containing radiolabeled cholesterol (e.g., [³H]cholesterol) for 24-48 hours to label the intracellular cholesterol pools.

-

-

Equilibration:

-

Wash the cells and incubate in a serum-free medium containing the test compounds (e.g., ACAT1 inhibitors) for an equilibration period (e.g., 18-24 hours).

-

-

Efflux:

-

Replace the medium with fresh serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL).

-

Incubate for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.

-

-

Quantification:

-

Collect the medium (containing the effluxed radiolabeled cholesterol).

-

Lyse the cells to determine the amount of radiolabeled cholesterol remaining in the cells.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cells)) x 100.

-

Conclusion and Future Directions

ACAT1 inhibition represents a promising therapeutic avenue for a range of diseases characterized by dysregulated cholesterol metabolism. By preventing the esterification of free cholesterol, ACAT1 inhibitors can modulate cellular cholesterol levels, influencing key processes such as cholesterol efflux, inflammatory responses, and cellular signaling. The in-depth understanding of the molecular mechanisms and cellular consequences of ACAT1 inhibition, facilitated by the robust experimental protocols detailed in this guide, is crucial for the continued development of novel and effective therapies.

Future research in this area will likely focus on several key aspects. The development of highly selective ACAT1 inhibitors with favorable pharmacokinetic and safety profiles remains a priority. Further elucidation of the complex interplay between ACAT1 inhibition and other cellular pathways, such as autophagy and immune responses, will provide deeper insights into its therapeutic potential. Finally, the identification of reliable biomarkers to monitor the efficacy of ACAT1 inhibitors in clinical settings will be essential for translating this promising therapeutic strategy into tangible clinical benefits. The continued investigation into ACAT1 and its role in cellular cholesterol regulation holds significant promise for addressing unmet medical needs in cardiovascular disease, neurodegeneration, and oncology.

References

- 1. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl coenzyme A: cholesterol acyltransferase types 1 and 2: structure and function in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. curealz.org [curealz.org]

- 9. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]